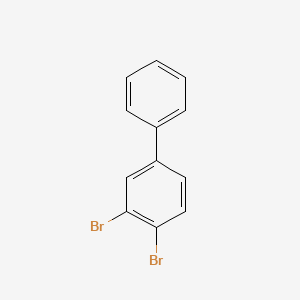

3,4-Dibromobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQSOBZINJQGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866789 | |

| Record name | 3,4-Dibromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60108-72-7 | |

| Record name | 3,4-Dibromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060108727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dibromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0019FYD0QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Strategies for 3,4 Dibromobiphenyl and Its Derivatives

Palladium-Catalyzed Coupling Reactions

Palladium catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. Dibromobiphenyls, including isomers like 3,3'- and 4,4'-dibromobiphenyl (B48405), have been utilized as substrates in various palladium-catalyzed coupling reactions. While direct literature specifically detailing the application of 3,4-dibromobiphenyl in these exact reactions is less prevalent in the initial search results, the methodologies employed with its isomers provide a strong foundation for understanding its potential synthetic utility.

Amination Reactions for Polyazamacrocycle Synthesis

Palladium-catalyzed amination reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. These reactions have been successfully employed in the synthesis of complex macrocyclic structures, such as polyazamacrocycles, which are important in host-guest chemistry and supramolecular assemblies.

Studies have demonstrated the utility of dibromobiphenyls in constructing these macrocycles. For instance, the palladium-catalyzed amination of 3,3'-dibromobiphenyl with various polyamines and oxadiamines has yielded target macrocycles in moderate to good yields researchgate.netisuct.ru. These syntheses often involve two primary approaches: either the formation of N,N'-bis(bromobiphenyl)-substituted diamines followed by reaction with a second molecule of the amine, or the synthesis of bis(polyamine)-substituted biphenyls which are then reacted with dibromobiphenyls researchgate.netresearchgate.net. Cyclic oligomers are frequently observed as by-products in these reactions. While 3,3'-dibromobiphenyl has shown better yields in macrocycle formation compared to 4,4'-dibromobiphenyl in some studies, the general principles of palladium-catalyzed amination are applicable to other dibromobiphenyl isomers, including potentially 3,4-dibromobiphenyl, for constructing complex nitrogen-containing ring systems researchgate.net.

Table 2.3.1: Palladium-Catalyzed Amination for Polyazamacrocycle Synthesis (Examples with Dibromobiphenyls)

| Substrate | Polyamines/Oxadiamines | Catalyst System | Solvent | Typical Yield Range | Key Observations | References |

| 3,3'-Dibromobiphenyl | Various polyamines | Pd(dba)₂/BINAP | Dioxane | Moderate to Good | Formation of macrocycles; cyclic oligomers as by-products. | researchgate.netisuct.ru |

| 4,4'-Dibromobiphenyl | Longest diamine | Not specified | Not specified | Tiny yield | Less effective for macrocycle formation compared to 3,3'-isomer with specific diamines. | researchgate.net |

| Dibromobiphenyls | Polyamine/Oxadiamine | Pd-catalyzed | Various | Moderate to Good | Two synthetic routes explored: via bis(bromobiphenyl)amines or via bis(polyamine)biphenyls. | researchgate.net |

C–H Arylation Approaches

Direct C–H arylation represents a more atom-economical and step-efficient strategy for constructing biaryl frameworks compared to traditional cross-coupling methods that rely on pre-functionalized starting materials. This approach directly functionalizes C–H bonds, thereby reducing synthetic steps and waste.

Research into the palladium-catalyzed C–H arylation of various aromatic systems, including dibromobiaryls, has shown promising results researchgate.netrsc.orgresearchgate.net. For instance, studies involving the direct arylation of thiophenes with dibromobiphenyl derivatives have been reported, utilizing palladium catalysts such as Pd(OAc)₂ in conjunction with phosphine (B1218219) ligands like dppb rsc.orgresearchgate.net. These reactions typically employ solvents like DMAc at elevated temperatures (e.g., 120 °C) rsc.orgresearchgate.net. While specific examples for the C–H arylation of 3,4-dibromobiphenyl are not extensively detailed in the initial search results, the methodology has been applied to other dibromobiphenyl isomers, such as 1,4'-dibromobiphenyl, yielding functionalized products in yields ranging from moderate to good researchgate.net. The development of selective C–H functionalization strategies for dibromobiphenyls, including potentially 3,4-dibromobiphenyl, remains an active area of research, offering pathways to novel substituted biphenyls.

Table 2.3.2: Palladium-Catalyzed C–H Arylation of Dibromobiphenyls (Representative Examples)

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | References |

| 1,4'-Dibromobiphenyl | 2-(trimethylsilyl)thiophene | Pd(OAc)₂/dppb | DMAc | 120 | 37 | researchgate.net |

| 1,4-Dibromobenzene (B42075) | 2-(trimethylsilyl)thiophene | Pd(OAc)₂/dppb | DMAc | 120 | 70 | researchgate.net |

| 2,7-Dibromofluoren-9-one | 2-(trimethylsilyl)thiophene | Pd(OAc)₂/dppb | DMAc | 120 | 69 | researchgate.net |

Microflow Reactor Systems for Enhanced Selectivity and Control

Microflow reactor systems offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, residence time), and improved safety, particularly for hazardous reactions. These attributes translate into better selectivity, higher yields, and more reproducible results.

The application of microflow systems for the selective functionalization of dibromobiaryls has been demonstrated, notably in selective monolithiation reactions followed by electrophilic quenching researchgate.netbeilstein-journals.orgcapes.gov.bracs.orgresearchgate.netbeilstein-journals.org. These studies, which have utilized substrates like 2,2'-dibromobiphenyl (B83442) and 4,4'-dibromobiphenyl, highlight how fast micromixing and precise temperature control in microreactors enable selective monolithiation, even at relatively mild temperatures beilstein-journals.orgcapes.gov.br. Furthermore, integrated microflow systems, comprising multiple micromixers and microtube reactors, allow for the sequential introduction of different electrophiles, leading to the synthesis of unsymmetrically substituted biaryl compounds researchgate.netbeilstein-journals.orgcapes.gov.bracs.orgbeilstein-journals.org. The principles demonstrated with these dibromobiphenyls are directly relevant to achieving controlled functionalization of 3,4-dibromobiphenyl, potentially enabling regioselective transformations that are challenging in bulk synthesis.

Table 2.4: Microflow Reactor Systems for Dibromobiaryl Functionalization

| Reaction Type | Substrates Studied | Key Microflow Advantages | Applications | References |

| Selective Monolithiation | 2,2'-Dibromobiphenyl, 4,4'-Dibromobiphenyl | Fast micromixing, precise temperature control, enhanced selectivity | Introduction of electrophiles, sequential functionalization to unsymmetrically substituted biaryls. | researchgate.netbeilstein-journals.orgcapes.gov.bracs.orgresearchgate.netbeilstein-journals.org |

| Br-Li Exchange & Electrophilic Quench | 4,4'-Dibromobiphenyl | Non-cryogenic conditions, high yields, economic alternative to cross-coupling. | Preparation of functionalized biaryls. | researchgate.net |

| C–H Arylation | Dibromobenzenes, Dibromobiphenyls | Fast micromixing, precise temperature control, selective monolithiation for subsequent reactions | Synthesis of unsymmetrically substituted biaryl compounds. | researchgate.netbeilstein-journals.org |

Synthesis of Specific Derivatized Forms (e.g., Nitration Products)

The synthesis of specific derivatives of 3,4-dibromobiphenyl, such as nitration products, allows for the introduction of new functionalities that can alter its electronic properties or serve as handles for further synthetic elaborations. Electrophilic aromatic substitution reactions, like nitration, are common methods for derivatizing aromatic systems.

Table 2.5: Nitration of Dibromobiphenyls (Representative Examples)

| Substrate | Nitrating Agent(s) | Solvent | Conditions | Product(s) | Yield (%) | References |

| 2,2'-Dibromobiphenyl | HNO₃/H₂SO₄ | CH₂Cl₂ | Controlled temperature (0–5 °C during addition), avoid over-nitration. | 2,2'-Dibromo-5,5'-dinitrobiphenyl | 80.9 | |

| 4,4'-Dibromobiphenyl | Nitration reaction | Not specified | Not specified | 4,4'-dibromo-2-nitro-biphenyl, 4,4'-dibromo-2,3'-dinitro-biphenyl | Not specified | researchgate.net |

| 2,2′-dicyano-6,6′-difluorobiphenyl | Elemental bromine, HNO₃/H₂SO₄ | HNO₃/H₂SO₄ | Not specified | 3,3′-dibromobiphenyl, 3-nitro-3′-bromobiphenyl | 70% (total) | researchgate.net |

Compound List

3,4-Dibromobiphenyl

3,3'-Dibromobiphenyl

4,4'-Dibromobiphenyl

2,2'-Dibromobiphenyl

1,4'-Dibromobiphenyl

2,7-Dibromo-9,9-dioctylfluorene

2,2'-Dibromo-1,1'-binaphthyl

5,5'-Dibromo-2,2'-bithiophene

2,2′-dicyano-6,6′-difluorobiphenyl

3-nitro-3′-bromobiphenyl

4,4'-dibromo-2-nitro-biphenyl

4,4'-dibromo-2,3'-dinitro-biphenyl

2,2'-Dibromo-5,5'-dinitrobiphenyl

Polyamines

Oxadiamines

Thiophenes

2-(trimethylsilyl)thiophene

1,4-dibromobenzene

1,3,5-Tribromobenzene

2,7-dibromonaphthalene (B1298459)

1,8-dichloroanthracene (B3240527)

1,8-dichloroanthraquinones

Anilines

Pyridine

Toluene

Dioxane

DMAc (N,N-Dimethylacetamide)

THF (Tetrahydrofuran)

Ethanol

Isopropyl alcohol

Methanol

Acetonitrile

n-butyllithium

Lithium tributylmagnesiate

Pd(dba)₂

BINAP

Pd(OAc)₂

dppb (1,4-bis(diphenylphosphino)butane)

dppm (1,1-bis(diphenylphosphino)methane)

FeCl₃

Potassium acetate (B1210297) (KOAc)

Pivalic acid

Sulfuric acid

Nitric acid

Hydrogen bromide

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Photohydrodehalogenation Mechanisms

Photohydrodehalogenation is a primary photochemical reaction for halogenated aromatic compounds like 3,4-dibromobiphenyl. This process involves the light-induced cleavage of a carbon-bromine bond and its replacement with a hydrogen atom. Studies on various polybrominated biphenyls (PBBs) have shown that debromination is a major photochemical reaction pathway. cdc.gov For instance, the photolysis of 2,4-dibromobiphenyl (B167046) in an acetonitrile-water solution resulted mainly in debromination, with no evidence of hydroxylated products. cdc.gov The mechanism often involves the excitation of the molecule to a triplet state, followed by homolytic cleavage of the C-Br bond to form a biphenyl (B1667301) radical and a bromine atom. The biphenyl radical then abstracts a hydrogen atom from the solvent or another hydrogen donor to yield the dehalogenated product. Research on the photohydrodehalogenation of 3,4-dibromobiphenyl specifically has contributed to the broader understanding of these mechanisms. acs.orgacs.orgacs.org

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is another significant pathway in the photochemical transformation of aromatic compounds. researchgate.net In this process, a photosensitizer absorbs light and transfers an electron to or from the 3,4-dibromobiphenyl molecule, leading to the formation of a radical ion. The resulting radical anion can then undergo fragmentation, typically losing a bromide ion to form a biphenyl radical, which can then be stabilized. While direct studies on PET for 3,4-dibromobiphenyl are not extensively detailed in the provided results, the principles of PET are well-established for similar compounds and are crucial for understanding its environmental degradation. researchgate.netp-sciences-communication.comokayama-u.ac.jp The efficiency and pathway of PET can be influenced by the presence of other molecules that can act as electron donors or acceptors. chemrxiv.org

Photocatalytic Degradation (e.g., TiO2-mediated processes)

Titanium dioxide (TiO2) is a widely studied photocatalyst for the degradation of organic pollutants. asianpubs.org When TiO2 is irradiated with UV light, it generates electron-hole pairs. These charge carriers can react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). asianpubs.org These radicals are powerful oxidizing agents that can non-selectively degrade organic molecules like 3,4-dibromobiphenyl. asianpubs.org

Studies on the TiO2-mediated photocatalytic degradation of the related compound 4,4'-dibromobiphenyl (B48405) have shown that the process is effective in breaking down the molecule. asianpubs.orgasianpubs.org The degradation rate is influenced by factors such as the initial concentration of the pollutant, the pH of the solution, and the presence of other substances like hydrogen peroxide. asianpubs.org For 4,4'-dibromobiphenyl, the degradation was found to follow pseudo-first-order kinetics, and the primary decomposition products were 4-monobromobiphenyl and other benzene (B151609) derivatives. asianpubs.org Similar principles apply to the photocatalytic degradation of 3,4-dibromobiphenyl, where TiO2 nanotube arrays have also been employed to enhance the degradation process. nih.gov

| Parameter | Observation for 4,4'-Dibromobiphenyl Degradation | Reference |

| Effect of Initial Concentration | Degradation rate decreases as initial concentration increases. | asianpubs.org |

| Optimal pH | pH 11 was found to be optimal. | asianpubs.org |

| Kinetics | Follows pseudo-first-order kinetics. | asianpubs.org |

| Degradation Products | 4-monobromobiphenyl, biphenyl, and benzene derivatives. | asianpubs.org |

Catalytic Oxidation and Degradation Processes

Advanced Oxidation Processes (e.g., Ozone, Subcritical Water Oxidation)

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxidizing species, most notably the hydroxyl radical. Ozonation is one such AOP that has been explored for the degradation of PBBs. While specific data for 3,4-dibromobiphenyl is limited in the search results, the reactivity of ozone with aromatic compounds is well-documented.

Subcritical water oxidation (SCWO) is another powerful AOP for the destruction of persistent organic pollutants. researchgate.net In this process, water is heated and pressurized below its critical point, where its properties as a solvent and reactant change significantly. Research on the related 4,4'-dibromobiphenyl (B48405) has shown that it can be effectively degraded using SCWO. researchgate.netsigmaaldrich.com The process can be enhanced by the use of catalysts. sigmaaldrich.com For instance, Mn-Ce-Co complex oxide nanoparticles have been used to catalyze the subcritical water oxidation of 4,4'-dibromobiphenyl. sigmaaldrich.com The transformation in subcritical water can lead to the formation of a homogenous phase at elevated temperatures, facilitating the oxidation process. researchgate.net

Nucleophilic Aromatic Substitution Pathways

The reactivity of 3,4-dibromobiphenyl in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic properties of the biphenyl (B1667301) system and the nature of the attacking nucleophile. Aromatic rings, typically rich in electrons, are generally resistant to attack by nucleophiles. However, the presence of electron-withdrawing halogen substituents can render the aromatic ring susceptible to such reactions, which proceed via several mechanisms.

One potential pathway is the SNAr addition-elimination mechanism. This reaction is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group (a halide in this case), as they can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org In 3,4-dibromobiphenyl, the bromine atoms themselves are the leaving groups. The reaction would involve the attack of a nucleophile at the carbon atom bearing a bromine, leading to a temporary loss of aromaticity and the formation of a high-energy anionic intermediate. The subsequent expulsion of the bromide ion restores aromaticity. For this mechanism to be efficient, activation by additional, stronger electron-withdrawing groups (like a nitro group) is typically required. wikipedia.org

Another relevant mechanism is the radical nucleophilic aromatic substitution (SRN1). This multi-step chain reaction is initiated by the transfer of an electron to the aromatic substrate, forming a radical anion. rsc.orgrsc.org This radical anion then expels a halide ion to form an aryl radical. The aryl radical subsequently reacts with a nucleophile to create a new radical anion, which can propagate the chain by transferring its electron to a new molecule of the starting aryl halide. Studies on diiodo-biphenyl isomers have shown that this pathway can lead to the substitution of both halogen atoms. rsc.orgrsc.org The efficiency of substituting the second halide via an intramolecular electron transfer is dependent on the π-conjugation of the aromatic system. rsc.org

Theoretical studies on the dehalogenation of aromatic compounds suggest that nucleophilic attack by a hydride ion (H⁻) is a viable pathway. researchgate.net For chlorinated and brominated aromatics, the mechanism is predicted to involve the nucleophilic addition of the hydride to a carbon atom ortho to the carbon-halogen bond, forming an anionic intermediate, followed by the displacement of the halide. researchgate.net In the case of 3,4-dibromobiphenyl, this would imply a hydride attack at the C-2 or C-5 positions of the substituted ring, facilitating the removal of the adjacent bromine atom.

Enzymatic Biotransformation and Biodegradation Mechanisms

The enzymatic degradation of 3,4-dibromobiphenyl is a critical process determining its environmental persistence and toxicological profile. The transformation is primarily initiated by oxygenase enzymes, which introduce hydroxyl groups onto the biphenyl structure, increasing its water solubility and preparing it for further breakdown. The specific substitution pattern of the bromine atoms is a key determinant of the metabolic pathways.

The primary enzymatic route for the aerobic biodegradation of biphenyl and its halogenated derivatives is initiated by biphenyl dioxygenase (BphDO), a multi-component enzyme system. wikipedia.org This enzyme catalyzes the stereospecific incorporation of two oxygen atoms from O₂ into the aromatic ring, a process known as vicinal dioxygenation. wikipedia.orgtandfonline.com The reaction requires an electron transport chain involving a reductase and a ferredoxin to activate molecular oxygen.

For 3,4-dibromobiphenyl, BphDO can attack either the unsubstituted or the substituted phenyl ring. The typical site of attack is a pair of adjacent, unsubstituted carbon atoms. The process proceeds as follows:

Dioxygenation: BphDO attacks an accessible pair of carbons (e.g., C-5 and C-6 on the brominated ring, or positions on the unsubstituted ring) to form an unstable bicyclic peroxide.

Formation of cis-Dihydrodiol: This intermediate is rapidly converted into a stable cis-dihydrodiol, a non-aromatic compound containing two hydroxyl groups. tandfonline.com

Dehydrogenation: The enzyme dihydrodiol dehydrogenase (BphB) then oxidizes the cis-dihydrodiol, restoring aromaticity and forming the corresponding dihydroxybiphenyl. tandfonline.com

If the initial dioxygenation occurs at the C-5 and C-6 positions of the substituted ring, the subsequent rearomatization can lead to the elimination of the bromine atom at C-4, a process known as dehalogenation. Alternatively, attack on the unsubstituted ring would leave the brominated ring intact, at least in the initial stages of degradation.

In addition to dioxygenases, cytochrome P450 (CYP) monooxygenases are crucial in the metabolism of polybrominated biphenyls (PBBs). These enzymes are responsible for the hydroxylation of the aromatic rings, a key step in detoxification and bioactivation. gsartor.orgmdpi.com The generally accepted mechanism for CYP-catalyzed hydroxylation involves the formation of a highly reactive arene oxide (epoxide) intermediate across a double bond in the aromatic ring. rsc.org

This epoxide is unstable and can undergo several transformations:

Spontaneous Rearomatization: The epoxide can rearrange to form a phenol (B47542) (a hydroxylated biphenyl). During this rearrangement, a phenomenon known as the "NIH shift" can occur, where a substituent (like a bromine atom) migrates to an adjacent carbon atom. rsc.org

Enzymatic Hydration: The enzyme epoxide hydrolase can add water to the epoxide, forming a trans-dihydrodiol.

Studies on the metabolism of 4,4'-dihalogenobiphenyls in rabbits provide insight into the likely pathways for 3,4-dibromobiphenyl. The metabolism of 4,4'-dibromobiphenyl was found to proceed via a 3,4-epoxide intermediate, which then rearranged to form hydroxylated products, some of which involved a 1,2-halogen shift. rsc.org Applying this to 3,4-dibromobiphenyl, CYP-catalyzed epoxidation of the substituted ring would likely lead to the formation of various mono- and dihydroxylated metabolites.

The metabolic fate of a PBB congener is highly dependent on its specific structure, including the number and position of bromine atoms. nih.gov The structure of 3,4-dibromobiphenyl, which features one unsubstituted ring and one ring with two adjacent bromine atoms, dictates its interaction with metabolic enzymes compared to other isomers.

Research has shown that the availability of vicinal unsubstituted carbon atoms and a free para position are important for metabolism. nih.gov For instance, 2,2'-dibromobiphenyl (B83442) is metabolized relatively quickly, whereas 4,4'-dibromobiphenyl, which lacks adjacent free carbons on its rings, is not readily metabolized. nih.gov 3,4-Dibromobiphenyl possesses an entirely unsubstituted ring, making it a suitable substrate for initial attack by enzymes like biphenyl dioxygenase.

Furthermore, the bioconcentration factor (BCF), which measures a chemical's tendency to accumulate in organisms, is strongly linked to its structure and metabolic stability. Data shows that 3,4-dibromobiphenyl has a significantly lower BCF than several other dibromobiphenyl isomers, suggesting it is more readily metabolized and eliminated. cdc.gov

Interactive Data Tables

Table 1: Bioconcentration Factors (BCF) for Selected Dibromobiphenyl Isomers This table illustrates the difference in bioaccumulation potential based on the bromine substitution pattern. A lower BCF value, as seen for 3,4-dibromobiphenyl, suggests more efficient metabolism and/or lower uptake. Data sourced from the Toxicological Profile for Polybrominated Biphenyls. cdc.gov

| Isomer | Bioconcentration Factor (BCF) |

| 3,4-Dibromobiphenyl | 63 |

| 2,4-Dibromobiphenyl (B167046) | 1,343 |

| 2,6-Dibromobiphenyl (B167044) | 1,267 |

Table 2: Major Urinary Metabolites of 4,4'-Dihalogenobiphenyls in Rabbits This table shows the metabolites formed from 4,4'-dichloro- and 4,4'-dibromobiphenyl. The formation of rearranged products (indicated by an asterisk) highlights the NIH shift mechanism, a pathway also plausible for 3,4-dibromobiphenyl metabolism. Data sourced from a study on dihalogenobiphenyl metabolism. rsc.org

| Parent Compound | Metabolite | Rearrangement Product |

| 4,4'-Dichlorobiphenyl | 4,4'-Dichlorobiphenyl-3-ol | No |

| 3,4'-Dichlorobiphenyl-4-ol | Yes | |

| 4'-Chlorobiphenyl-4-ol | Yes (Debromination) | |

| 4,4'-Dibromobiphenyl | 4,4'-Dibromobiphenyl-3-ol | No |

| 3,4'-Dibromobiphenyl-4-ol | Yes | |

| 4'-Bromobiphenyl-4-ol | Yes (Debromination) |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For 3,4-Dibromobiphenyl, both ¹H NMR and ¹³C NMR spectroscopy are employed to identify the specific arrangement of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: This technique provides information about the number, type, and connectivity of hydrogen atoms. The chemical shifts and coupling patterns of the proton signals are characteristic of the biphenyl (B1667301) structure with bromine substituents at the 3 and 4 positions. For example, predicted ¹H NMR data for 4,4'-Dibromobiphenyl (B48405) (a related isomer) in CDCl₃ shows signals around δ 7.55 and 7.40 ppm ichemical.com. While specific ¹H NMR data for the 3,4-isomer is not detailed in the provided snippets, the general principles apply to identifying the aromatic protons and their environments.

¹³C NMR Spectroscopy: This method offers insights into the carbon skeleton. The presence of bromine atoms influences the electron density around the carbon atoms, leading to distinct chemical shifts for each carbon in the biphenyl system. PubChem lists ¹³C NMR spectra as available spectral information for 3,4-Dibromobiphenyl nih.gov.

Mass Spectrometry Techniques

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound, as well as for identifying fragmentation patterns that aid in structural elucidation.

General Mass Spectrometry: Mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are used to analyze mixtures and identify components. PubChem provides GC-MS data for 4,4'-Dibromobiphenyl, indicating its utility for such compounds nih.gov. The molecular weight of 3,4-Dibromobiphenyl is approximately 312.00 g/mol nih.govnih.gov. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum.

MALDI-TOF MS and GC×GC-ENCI-TOFMS: While specific applications of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and comprehensive two-dimensional gas chromatography coupled with electron ionization and time-of-flight mass spectrometry (GC×GC-ENCI-TOFMS) for 3,4-Dibromobiphenyl are not explicitly detailed in the provided search results, these advanced techniques are capable of high-resolution mass analysis and complex mixture separation, respectively, which could be applied to brominated biphenyls and their derivatives wiley-vch.de.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular vibrations present in a compound.

IR Spectroscopy: IR spectroscopy can identify characteristic absorption bands corresponding to C-H stretching in aromatic rings, C=C stretching within the aromatic systems, and C-Br stretching. For 4,4'-Dibromobiphenyl, IR spectra are available, showing absorption bands indicative of the aromatic structure researchgate.netchemicalbook.comspectrabase.comnist.govsigmaaldrich.comthermofisher.comsigmaaldrich.com. For instance, absorption bands at 1578 cm⁻¹ for 4,4'-dibromobiphenyl have been assigned to C=C bonds of the phenyl groups in conjugation researchgate.net.

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy probes vibrational modes. It complements IR by providing information on different vibrational symmetries. Studies on related dibromobiphenyls often include Raman spectral analysis to confirm structural assignments sigmaaldrich.comspectrabase.comresearchgate.net.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional crystal structure of a compound, providing precise information about bond lengths, bond angles, and molecular packing in the solid state.

Crystal Structure Determination: X-ray crystallography can reveal whether 3,4-Dibromobiphenyl forms planar or non-planar structures in the solid state. Electron diffraction studies on biphenyl and its derivatives, including 3,3'-dibromobiphenyl, have indicated a non-planar configuration with angles between the ring planes scispace.com. While specific crystal structure data for 3,4-Dibromobiphenyl is not detailed in the provided snippets, X-ray diffraction is a standard method for solid-state characterization of such compounds uky.edumdpi.comiucr.org.

Polymorphs and Host-Guest Complexes: X-ray diffraction can also identify different crystalline forms (polymorphs) and the formation of host-guest complexes, which are important for understanding solid-state properties and potential applications.

Spectroscopic Analysis of Derivatives (e.g., UV, Fluorescence)

The electronic properties of 3,4-Dibromobiphenyl, such as its absorption and emission characteristics, are investigated using UV-Visible (UV-Vis) and fluorescence spectroscopy. These techniques are particularly useful for understanding electronic transitions and potential applications in optoelectronics or as fluorescent probes.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For 4,4'-Dibromobiphenyl, strong absorption bands are observed in the range of 220-310 nm, attributed to π-π* transitions in the aromatic system asianpubs.org. The presence of bromine substituents can cause slight red shifts in these absorption bands due to the influence of nonbonding electrons on the bromine atoms.

Fluorescence Spectroscopy: Fluorescence spectroscopy studies the emission of light by a molecule after excitation. While direct fluorescence data for 3,4-Dibromobiphenyl is not extensively detailed, related dibromobiphenyls and their derivatives have been investigated for their fluorescence behavior, sometimes showing enhancement upon reaction with specific ions or in aggregate states rsc.orgrsc.orgresearchgate.netbiosynth.com. The study of fluorescence properties is relevant for developing chemosensors or materials with specific optical functionalities.

Applications in Advanced Materials Science and Catalysis

Precursors for Functional Organic Materials

3,4-Dibromobiphenyl possesses the foundational structure for the synthesis of a variety of functional organic materials. The two bromine atoms serve as reactive handles for the introduction of different functional groups through various cross-coupling reactions, enabling the construction of more complex and functionalized molecular architectures.

The synthesis of unsymmetrically substituted biaryls is a significant area of research due to the prevalence of these structures in pharmaceuticals, agrochemicals, and functional organic materials. d-nb.info One common strategy involves the sequential and selective reaction of the bromine atoms on a dibrominated biphenyl (B1667301). For instance, methods like selective monolithiation of dibromobiaryls followed by reaction with electrophiles have been developed. d-nb.info This approach, often facilitated by microflow systems to control reaction conditions precisely, allows for the stepwise introduction of two different substituents. d-nb.info

While this methodology has been successfully applied to isomers like 2,2'- and 4,4'-dibromobiphenyl (B48405), specific and detailed research findings on the application of this technique to 3,4-dibromobiphenyl for the synthesis of a broad range of unsymmetrically substituted biaryls are not extensively documented in the available literature. The inherent electronic and steric differences between the bromine atoms at the 3- and 4-positions could theoretically be exploited for regioselective functionalization, but comprehensive studies detailing these specific transformations are limited.

Macrocycles and polymers are crucial components in materials science, finding applications in areas from sensing and separation to electronics. The bifunctional nature of 3,4-dibromobiphenyl makes it a potential building block for the construction of such large molecular architectures. Through reactions like polycondensation or iterative cross-coupling reactions, the biphenyl unit can be incorporated into repeating chains or large ring structures.

Tetraphenylenes are saddle-shaped molecules with unique structural and electronic properties, making them interesting targets for synthesis in materials science. Various synthetic strategies have been developed to construct the tetraphenylene core, often involving dimerization or cycloaddition reactions of appropriately substituted precursors. oup.com

The scientific literature on the synthesis of tetraphenylene derivatives does not prominently feature 3,4-dibromobiphenyl as a starting material. Common methods include the Diels-Alder reaction of isobenzofurans with dienophiles or transition metal-catalyzed coupling reactions of other biphenyl precursors. oup.com While it is conceivable that derivatives of 3,4-dibromobiphenyl could be transformed into reactive intermediates suitable for tetraphenylene synthesis, specific research detailing such a pathway is not found in the reviewed sources.

Ligands and Linkers in Catalytic Systems

The biphenyl scaffold is a common motif in the design of ligands for transition metal catalysis and as linkers in the construction of Metal-Organic Frameworks (MOFs). The substitution pattern on the biphenyl core significantly influences the electronic and steric properties of the resulting ligand or linker, which in turn affects the performance of the catalytic system.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The properties of MOFs, including their catalytic activity, can be tuned by modifying the organic linker. Biphenyl-dicarboxylic acids are commonly used linkers in MOF synthesis. nih.gov The corresponding biphenyl-3,4-dicarboxylic acid could, in principle, be synthesized from 3,4-dibromobiphenyl via, for example, carboxylation of a di-lithiated or di-Grignard intermediate. Indeed, the synthesis of biphenyl-3,4-dicarboxylic acid through the liquid-phase oxidation of 3,4-dimethylbiphenyl has been reported, indicating its accessibility as a potential MOF linker. osti.gov

However, a comprehensive search of the literature does not reveal prominent examples of MOFs constructed using biphenyl-3,4-dicarboxylic acid as a linker for catalytic applications. While there is extensive research on MOFs derived from other isomers, such as biphenyl-4,4'-dicarboxylic acid and its derivatives, the catalytic applications of MOFs specifically incorporating the biphenyl-3,4-dicarboxylate linker remain an underexplored area. nih.govresearchgate.netrsc.org

Bidentate phosphine (B1218219) ligands are a cornerstone of homogeneous catalysis, with the biphenyl backbone being a privileged scaffold for creating effective ligands for a variety of transition metal-catalyzed reactions. wikipedia.orgsigmaaldrich.com The synthesis of such ligands often involves the introduction of phosphine groups onto a dihalogenated biphenyl precursor. nih.govnih.gov

Role as Specialty Intermediates in Chemical Synthesis

As a specialty intermediate, the utility of a compound like 3,4-Dibromobiphenyl would theoretically hinge on the reactivity of its bromine atoms, making it a potential precursor in various cross-coupling reactions. These reactions are fundamental in organic synthesis for creating complex molecules by forming new carbon-carbon bonds.

Theoretical Applications in Cross-Coupling Reactions:

The presence of two bromine atoms on the biphenyl scaffold allows for sequential or double coupling reactions, such as the Suzuki-Miyaura, Stille, or Heck reactions. In theory, the differential reactivity of the bromine atoms at the 3- and 4-positions could be exploited for regioselective synthesis, enabling the construction of unsymmetrical biaryl derivatives and more complex poly-aromatic systems. These products could serve as building blocks for pharmaceuticals, agrochemicals, or advanced materials.

However, a search of available research yields no specific examples or detailed studies outlining the use of 3,4-Dibromobiphenyl in these capacities. The existing literature predominantly focuses on the synthesis and applications of more symmetrical or commercially produced polybrominated biphenyls (PBBs).

Due to the absence of specific research data, a detailed discussion on the role of 3,4-Dibromobiphenyl as a specialty intermediate, including data tables and research findings as requested, cannot be provided at this time.

Environmental Chemistry and Remediation Strategies

Environmental Fate and Persistence of Dibromobiphenyl Isomers in Various Media

Polybrominated biphenyls (PBBs), including 3,4-dibromobiphenyl, are synthetic chemicals that were previously used as flame retardants in various consumer and industrial products. epa.govepa.govmichigan.gov Due to their chemical stability, these compounds are persistent in the environment and can be found in soil, sediment, and water. michigan.gov The environmental fate and persistence of dibromobiphenyl isomers are influenced by several factors, including their physical and chemical properties, as well as the characteristics of the environmental media they inhabit.

PBBs are structurally similar to polychlorinated biphenyls (PCBs) and share many of their environmental persistence characteristics. epa.gov They are hydrophobic and have low water solubility, which causes them to adsorb strongly to soil and sediment particles. epa.govfrontiersin.org This partitioning behavior limits their mobility in aqueous environments but contributes to their long-term persistence in solid matrices. frontiersin.orgecu.edu.au In soil and sediment, dibromobiphenyl isomers can remain for extended periods, with degradation processes occurring very slowly. michigan.govecu.edu.au

The persistence of these compounds is also linked to their resistance to biological and chemical degradation. While some microbial degradation can occur under specific conditions, the rates are generally slow, especially for more highly brominated congeners. nih.gov In aquatic environments, photolysis can be a significant degradation pathway for PBBs, where sunlight can break down the compounds. cdc.gov However, the effectiveness of photolysis is dependent on factors such as water clarity and the depth of the water column. In the atmosphere, PBBs can undergo photooxidation by hydroxyl radicals, but this process is also relatively slow. cdc.gov

The persistence of dibromobiphenyl isomers in various environmental media is a significant concern due to their potential for long-range transport and bioaccumulation in food chains. Their continued presence in the environment, decades after their production was banned, highlights the long-term environmental consequences of these persistent organic pollutants. michigan.gov

Bioaccumulation Potential in Environmental Systems

The bioaccumulation of 3,4-dibromobiphenyl and its isomers in environmental systems is a significant concern due to their persistence and lipophilic nature. nih.govnih.gov Bioaccumulation refers to the process by which organisms, including those in aquatic and terrestrial environments, absorb and concentrate chemicals from their surroundings and diet at a rate faster than they can eliminate them. nih.gov Dibromobiphenyls, being fat-soluble, tend to accumulate in the fatty tissues of organisms. epa.gov

In aquatic ecosystems, the bioaccumulation of dibromobiphenyl isomers can occur through direct uptake from contaminated water and sediment, as well as through the consumption of contaminated food sources. nih.gov The extent of bioaccumulation is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water. cdc.gov For instance, the whole-body BCF value for 3,4-dibromobiphenyl has been determined to be 63. cdc.gov This indicates a potential for this compound to accumulate in aquatic organisms. Other dibromobiphenyl isomers, such as 2,6-dibromobiphenyl (B167044) and 2,4-dibromobiphenyl (B167046), have shown even higher BCF values of 1,267 and 1,343, respectively, highlighting the variability in bioaccumulation potential among different isomers. cdc.gov

The process of biomagnification can further exacerbate the impact of these compounds in the environment. Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. As smaller organisms contaminated with dibromobiphenyls are consumed by larger predators, the concentration of these chemicals can increase at each trophic level. elsevier.com This can lead to high concentrations in top predators, including fish, birds, and marine mammals, as well as in humans who consume contaminated food. michigan.govelsevier.com

The bioaccumulation potential of dibromobiphenyl isomers is a critical factor in assessing their environmental risk. The presence of these persistent and bioaccumulative compounds in the food chain poses a long-term threat to both ecosystem health and human health. michigan.govnih.gov

Environmental Transformation and Degradation Pathways

Microbial processes play a crucial role in the environmental transformation of dibromobiphenyls. Under anaerobic conditions, a process known as reductive dehalogenation can occur, where microorganisms remove bromine atoms from the biphenyl (B1667301) structure. nih.govnih.gov This process is a key step in the natural attenuation of these compounds in environments such as sediments and submerged soils. nih.govnih.gov Studies have shown that anaerobic microorganisms from polychlorinated biphenyl (PCB)-contaminated sediments can also dehalogenate brominated biphenyls. nih.govnih.gov The specificity of this dehalogenation often results in the preferential removal of meta and para bromines over ortho bromines. nih.gov For some congeners, dehalogenation can begin within one to two weeks of incubation. nih.gov The complete reductive dehalogenation of dibromobiphenyls ultimately leads to the formation of biphenyl, a less toxic compound. nih.govnih.gov

In contrast, under aerobic conditions, microbial oxidation can occur. This process involves the addition of oxygen to the biphenyl ring, leading to the formation of hydroxylated intermediates. These intermediates can then undergo further degradation, potentially leading to the cleavage of the biphenyl rings and complete mineralization to carbon dioxide and water. While information specifically on the microbial oxidation of 3,4-dibromobiphenyl is limited, studies on other polybrominated and polychlorinated biphenyls suggest that this can be a significant degradation pathway in the presence of oxygen and appropriate microbial communities. nih.govresearchgate.net The efficiency of both reductive dehalogenation and oxidation is highly dependent on environmental conditions such as pH, temperature, and the presence of specific microbial consortia. nih.govmdpi.comnih.gov

Photodegradation is a significant abiotic process that contributes to the transformation of dibromobiphenyls in the environment, particularly in aquatic systems and on soil surfaces. cdc.govmdpi.com This process involves the breakdown of the chemical compound by light energy, primarily from the ultraviolet (UV) portion of the solar spectrum. mdpi.comasianpubs.org The kinetics of photodegradation, or the rate at which the compound breaks down, can be influenced by several factors, including the intensity and wavelength of light, the presence of sensitizing substances, and the environmental medium. mdpi.comnih.gov

Studies on the photodegradation of dibromobiphenyls have shown that the primary reaction is debromination, where bromine atoms are cleaved from the biphenyl ring. cdc.gov For example, the photolysis of 2,4-dibromobiphenyl in an acetonitrile-water solution resulted in debromination as the major reaction pathway, with no evidence of the formation of hydroxylated phenolic products. cdc.gov The degradation of 4,4'-dibromobiphenyl (B48405) under UV irradiation has been shown to follow pseudo-first-order kinetics. asianpubs.orgasianpubs.org The rate of degradation is influenced by the initial concentration of the compound, with higher concentrations leading to a slower degradation rate constant. asianpubs.orgasianpubs.org

The intermediates formed during the photodegradation of dibromobiphenyls are typically lower brominated biphenyls. For instance, the decomposition of 4,4'-dibromobiphenyl has been observed to produce 4-monobromobiphenyl and biphenyl as principal products. asianpubs.org The presence of a catalyst, such as titanium dioxide (TiO2), can significantly enhance the rate of photodegradation. asianpubs.org In such photocatalytic systems, the degradation can be more complete, leading to the formation of benzene (B151609) derivatives and potentially complete mineralization. asianpubs.org

Table 1: Photodegradation Kinetics of 4,4'-Dibromobiphenyl

| Initial Concentration (g/L) | Removal Efficiency after 8 hours (%) |

| 0.5 | 96.9 |

| 1.0 | 82.1 |

| 1.5 | 69.33 |

| 2.0 | 52.92 |

Data from a study on the photodegradation of 4,4'-dibromobiphenyl using a TiO2 film and a UV lamp. asianpubs.org

Hydrothermal degradation is an emerging technology for the treatment of persistent organic pollutants like dibromobiphenyls. This process involves the use of high-temperature and high-pressure water to break down complex organic molecules into simpler, less toxic compounds. nih.govresearchgate.netacs.org Research on the hydrothermal treatment of related compounds, such as decabromodiphenyl ether, has demonstrated its effectiveness. For instance, at 300°C, over 99% decomposition can be achieved within 10 minutes. nih.govresearchgate.net

The degradation pathways during hydrothermal treatment primarily involve debromination, with the reactivity of bromine substituents being higher at the para and meta positions compared to the ortho position. nih.govresearchgate.net While effective, a potential concern with hydrothermal degradation is the formation of toxic byproducts, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/DFs), which can occur in the early stages of the reaction at around 300°C. nih.gov However, studies suggest that the risk of forming significant amounts of these toxic byproducts is low and can be further minimized by optimizing reaction conditions, such as extending the processing time or adding catalysts or alkaline solutions. nih.gov

Advanced Remediation Technologies

The remediation of sites contaminated with persistent organic pollutants like 3,4-dibromobiphenyl requires advanced technologies to effectively remove or detoxify these compounds. frontiersin.orgfrontiersin.orgmdpi.com Due to their persistence and strong sorption to soil and sediment, conventional remediation methods are often insufficient. frontiersin.org Several innovative and advanced remediation technologies are being explored and applied for the cleanup of PBB-contaminated sites. researchgate.netepa.govnih.govepa.gov

In Situ Remediation Technologies:

Bioremediation: This approach utilizes microorganisms to degrade contaminants. nih.govnih.gov Bioaugmentation involves introducing specific strains of bacteria that are known to degrade PBBs, while biostimulation involves adding nutrients to enhance the activity of indigenous microbial populations. frontiersin.org Anaerobic reductive dehalogenation is a key bioremediation process for PBBs. frontiersin.orgdntb.gov.ua

Phytoremediation: This technology uses plants to remove, degrade, or contain contaminants in soil and water. frontiersin.orgmdpi.com Certain plant species can take up PBBs through their roots and either store them in their tissues or break them down through metabolic processes. frontiersin.org

In Situ Chemical Reduction (ISCR): This method involves injecting chemical reductants, such as zero-valent iron (ZVI), into the contaminated subsurface. epa.gov ZVI can effectively debrominate PBBs, transforming them into less toxic compounds. Nanoscale ZVI particles offer a larger reactive surface area and can be more effective. frontiersin.org

In Situ Chemical Oxidation (ISCO): This technology uses strong oxidizing agents, such as permanganate (B83412) or persulfate, to chemically destroy PBBs in the subsurface.

Ex Situ Remediation Technologies:

Thermal Desorption: This process involves excavating the contaminated soil or sediment and heating it to a temperature high enough to vaporize the PBBs. The vaporized contaminants are then collected and treated. frontiersin.org

Incineration: High-temperature incineration can destroy PBBs, but it is an energy-intensive process and can potentially lead to the formation of toxic byproducts if not properly controlled. frontiersin.org

Activated Carbon Treatment: Activated carbon can be used to adsorb PBBs from contaminated water or soil. epa.govfrontiersin.orgnih.gov It can be applied in situ by mixing it with contaminated sediment or used in ex situ treatment systems. nih.gov

Supercritical Water Oxidation (SCWO): This technology uses water above its critical point (374°C and 22.1 MPa) as a solvent to oxidize and destroy organic contaminants, including PBBs. frontiersin.org

The selection of the most appropriate remediation technology depends on various site-specific factors, including the type and concentration of contaminants, the geological and hydrogeological conditions, and the cost-effectiveness of the treatment. mdpi.comepa.gov Often, a combination of technologies may be required to achieve the desired cleanup goals. frontiersin.org

Photocatalytic Degradation Systems

In a study investigating the photodegradation of 4,4'-DBB, TiO₂ thin films were used under UV lamp irradiation. asianpubs.org The results indicated that the degradation rate was influenced by the initial concentration of the pollutant, with lower concentrations leading to a higher percentage of removal. asianpubs.org For instance, a 90% degradation rate for an initial 4,4'-DBB concentration of 0.5 g/L was achieved within 4 hours. asianpubs.org The process was found to be more effective under alkaline conditions, with an optimal pH of 11. asianpubs.org The degradation reaction followed pseudo-first-order kinetics, and the primary decomposition products identified were 4-monobromobiphenyl, biphenyl, and other benzene derivatives. asianpubs.org

The combination of a photocatalyst with an applied electrical bias, known as a photoelectrocatalytic process, has been shown to be more efficient than photocatalytic or electrolytic processes alone for the degradation of 4,4'-DBB. sigmaaldrich.com Other research has explored the use of novel composite photocatalysts, such as Fe₃O₄-g-C₃N₄ and TiO₂/g-C₃N₄, which can operate under visible light and offer advantages like enhanced quantum efficiency and easy magnetic separation for catalyst recovery. nih.govnih.gov These systems work by generating reactive oxygen species, such as superoxide (B77818) anions and photogenerated holes, which are responsible for the breakdown of the pollutant. nih.gov

| Parameter | Value/Observation | Source(s) |

| Compound Studied | 4,4'-Dibromobiphenyl (Isomer) | asianpubs.org |

| Catalyst | TiO₂ thin film | asianpubs.org |

| Irradiation Source | UV Lamp (8 W) | asianpubs.org |

| Optimal pH | 11 | asianpubs.org |

| Degradation Efficiency | 90% removal in 4 hours (at 0.5 g/L) | asianpubs.org |

| Reaction Kinetics | Pseudo-first-order | asianpubs.org |

| Degradation Products | 4-monobromobiphenyl, biphenyl, benzene derivatives | asianpubs.org |

Catalytic Oxidation in Subcritical Water

Catalytic oxidation in subcritical water is another promising technology for the destruction of persistent organic pollutants. Subcritical water (water at temperatures between 100°C and 374°C under pressure) has unique properties that facilitate the decomposition of organic compounds.

Research on the degradation of 4,4'-dibromobiphenyl (4,4'-DBB) using this method has shown high efficacy. In one study, a complex metal oxide catalyst, Mn₀.₉-Co₀.₁-Ce-oxide, was used for the oxidative degradation of 4,4'-DBB in subcritical water with hydrogen peroxide as the oxidant. scientific.netresearchgate.net The study identified optimal conditions for the process, achieving over 99% removal of the chemical oxygen demand (COD). scientific.netresearchgate.net

The degradation kinetics were studied in the temperature range of 603–633 K (330–360 °C). The apparent activation energy for the degradation was calculated to be 35.92 kJ/mol without a catalyst and 46.69 kJ/mol with the Mn₀.₉-Co₀.₁-Ce-oxide catalyst, indicating the catalyst's role in the reaction mechanism. scientific.netresearchgate.net This method effectively breaks down the recalcitrant PBB structure into less harmful substances. researchgate.net

| Parameter | Optimal Condition/Result | Source(s) |

| Compound Studied | 4,4'-Dibromobiphenyl (Isomer) | scientific.netresearchgate.net |

| Catalyst | 5% Mn₀.₉-Co₀.₁-Ce-oxide | scientific.netresearchgate.net |

| Oxidant | H₂O₂ (mass ratio to 4,4'-DBB = 200:1) | scientific.netresearchgate.net |

| Temperature | 613 K (340 °C) | scientific.netresearchgate.net |

| Reaction Time | 20 minutes | scientific.netresearchgate.net |

| Efficiency | >99% COD removal | scientific.netresearchgate.net |

| Apparent Activation Energy | 46.69 kJ/mol (with catalyst) | scientific.netresearchgate.net |

Detection and Monitoring in Environmental Samples

The effective monitoring of 3,4-dibromobiphenyl in various environmental matrices is essential for assessing contamination levels and human exposure. Analytical methods for PBBs generally require sophisticated techniques capable of detecting very low concentrations. who.int

The standard analytical approach involves several key steps: extraction of the target compound from the sample matrix (e.g., water, soil, sediment, biological tissues), sample clean-up to remove interfering substances, concentration of the sample, and finally, instrumental analysis. env.go.jpuaic.ro

Gas chromatography (GC) is the most common technique for the separation of PBB isomers. umich.edu For detection, an electron-capture detector (ECD) is frequently used due to its high sensitivity for halogenated compounds. umich.edu However, for more definitive identification and quantification, mass spectrometry (MS) is preferred. High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) offers excellent selectivity and sensitivity for complex environmental samples. researchgate.netnih.gov The use of isotope dilution techniques, where a labeled version of the analyte is added to the sample before processing, is recommended for the most accurate quantification. nih.gov

For water samples, pre-concentration steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are typically employed before instrumental analysis. uaic.ronih.gov Analytical methods must be carefully validated to account for potential matrix effects and to achieve the low detection limits required for environmental monitoring. epa.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Dibromobiphenyl, and how can reaction conditions be optimized for yield?

- Methodological Answer: A key synthetic approach involves Pd-catalyzed Ullmann coupling reactions. For example, Pd(t-Bu3P)₂ has been used to catalyze couplings of dibromobiphenyl derivatives under optimized conditions (e.g., solvent selection, temperature, and ligand ratios) to achieve higher yields . Researchers should systematically vary parameters like catalyst loading (5–10 mol%), base (e.g., K₂CO₃), and reaction time (12–24 hours) to maximize efficiency.

Q. What analytical techniques are recommended for characterizing 3,4-Dibromobiphenyl purity and structure?

- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended. Researchers should cross-reference spectral data with standards from authoritative databases like NIST Chemistry WebBook .

Q. How can researchers ensure accurate isomer identification for 3,4-Dibromobiphenyl given nomenclature ambiguities?

- Methodological Answer: Discrepancies in CAS numbers (e.g., 57186-90-0 vs. 60108-72-7) and nomenclature (e.g., 3,4- vs. 3,4'-dibromobiphenyl) require careful validation. Use X-ray crystallography or computational modeling (DFT) to confirm substitution patterns. Cross-check with PubChem or regulatory lists to resolve ambiguities .

Advanced Research Questions

Q. How do regulatory restrictions on 3,4-Dibromobiphenyl (e.g., 0.001% limit) impact experimental design in environmental studies?

- Methodological Answer: The compound’s classification as a restricted flame retardant (limit: 0.001% per Declarable Substances Lists) necessitates ultra-sensitive detection methods. Researchers should employ isotope dilution mass spectrometry (IDMS) or tandem MS to quantify trace levels in environmental matrices. Validation against certified reference materials (CRMs) is essential to meet regulatory thresholds .

Q. What are the challenges in studying the environmental degradation pathways of 3,4-Dibromobiphenyl?

- Methodological Answer: Its persistence and potential bioaccumulation require controlled microcosm studies. Advanced techniques like stable isotope probing (SIP) or metabolomics can track degradation intermediates. Researchers must account for photolytic stability (UV-Vis spectroscopy) and microbial transformation rates under varying pH and redox conditions .

Q. How can catalytic applications of 3,4-Dibromobiphenyl in organic synthesis be expanded?

- Methodological Answer: Explore its role as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize polyaromatic hydrocarbons (PAHs). Optimize ligand systems (e.g., phosphine ligands) and solvent polarity to enhance regioselectivity. Recent studies suggest Pd/Fe bimetallic catalysts improve efficiency in constructing tetraphenylene derivatives .

Data Contradictions and Resolution

Q. How should researchers address conflicting CAS numbers (57186-90-0 vs. 60108-72-7) for 3,4-Dibromobiphenyl?

- Methodological Answer: These discrepancies likely arise from isomer variations or database errors. Validate chemical identity via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.